molecular formula C₁₇H₁₆ClNO₂ B1146977 Asenapine N-Oxide CAS No. 128949-51-9

Asenapine N-Oxide

Cat. No. B1146977
CAS RN: 128949-51-9
M. Wt: 301.77
InChI Key:
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Description

Asenapine N-Oxide is a metabolite of Asenapine , an atypical antipsychotic medication . It is not available in a pill that can be swallowed but is commercialized in sublingual and transdermal formulations .


Synthesis Analysis

The synthesis of Asenapine N-Oxide has been described in the literature. The stable isotope-labeled synthesis of Asenapine N-Oxide proceeded in two synthetic steps .


Molecular Structure Analysis

Asenapine N-Oxide has a molecular formula of C17H16ClNO2 . It contains a total of 40 bonds, including 24 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 2 eleven-membered rings .


Physical And Chemical Properties Analysis

Asenapine N-Oxide has a molecular weight of 301.8 g/mol . It has a topological polar surface area of 27.3 Ų and a complexity of 406 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

Treatment of Schizophrenia

Asenapine N-Oxide, as a derivative of Asenapine, is primarily used in the treatment of schizophrenia. It is an atypical antipsychotic medication that has shown efficacy in managing acute schizophrenia symptoms. The transdermal patch formulation of Asenapine, which may share similar properties with its N-Oxide derivative, has been approved for this purpose .

Mechanism of Action

Target of Action

Asenapine N-Oxide, a derivative of Asenapine, is likely to share similar targets with its parent compound. Asenapine is known to have a broad receptor affinity profile, primarily targeting serotonergic, dopaminergic, noradrenergic, and histaminergic receptors . It exhibits more potent activity with serotonin receptors than dopamine .

Mode of Action

Asenapine acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their normal function . It shows strong antagonism for the 5HT2A (serotonin) and D2 (dopamine) receptors , which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This interaction with its targets leads to changes in neurotransmitter levels in the brain, which can affect mood and behavior.

Biochemical Pathways

The primary biochemical pathways affected by Asenapine involve the neurotransmitters serotonin, dopamine, noradrenaline, and histamine . By antagonizing the receptors for these neurotransmitters, Asenapine can modulate their levels and activity in the brain. This can lead to changes in various downstream effects, such as mood regulation and cognitive function .

Pharmacokinetics

Asenapine, its parent compound, is known to undergoextensive first-pass metabolism if ingested . It is primarily metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . About 50% of the metabolized drug is excreted in the urine and 40% in the feces . These properties significantly impact the bioavailability of Asenapine, necessitating its administration in sublingual and transdermal formulations .

Result of Action

The molecular and cellular effects of Asenapine N-Oxide are likely to be similar to those of Asenapine. Asenapine’s antagonistic action at various neurotransmitter receptors leads to changes in neurotransmitter levels in the brain, which can affect mood and behavior . For example, it has been found to modulate nitric oxide release and calcium movements in cardiomyoblasts .

Action Environment

The action, efficacy, and stability of Asenapine N-Oxide can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect its metabolism and hence its action . .

Safety and Hazards

Asenapine N-Oxide is toxic if swallowed and in contact with skin . The parent compound, Asenapine, has some obstacles to its use, including food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) .

Future Directions

Research is ongoing to develop new formulations of Asenapine to enhance its therapeutic efficacy. For example, sublingual films containing Asenapine have been developed using a solvent casting method . Another study characterized the pharmacokinetic profile of a transdermal patch formulation of Asenapine .

properties

IUPAC Name

9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNYMFHSPDODLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asenapine N-Oxide

Q & A

Q1: Are there any published studies on the synthesis of Asenapine N-oxide?

A: While the provided research articles don't delve into the synthesis of Asenapine N-oxide, one article describes the synthesis of stable isotope-labeled metabolites of Asenapine, including [13CD3]-Asenapine N-oxide []. This suggests that synthetic routes for this metabolite have been explored, potentially for analytical or research purposes.

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